methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate
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Overview
Description
Methyl (2Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate, also known as methyl indole-2-carboxylate, is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid with a melting point of 94-95°C. It is insoluble in water, but soluble in most organic solvents. It is used in a variety of scientific and industrial applications, including organic synthesis, drug development, and biochemical research.
Scientific Research Applications
Synthesis and Transformation
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, serves as a versatile synthon for preparing polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, highlighting its utility in synthetic chemistry for creating complex heterocyclic structures (Pizzioli et al., 1998).
Crystal Packing and Molecular Interactions
Research on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate has shown that N⋯π and O⋯π interactions, rather than direct hydrogen bonding, play a significant role in crystal packing. This study provides insights into the non-covalent interactions that can influence the structural organization of molecules in the solid state (Zhang et al., 2011).
Structural Analysis
The preparation and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate demonstrate the compound's enamine tautomerism and the significance of hydrogen bonding in stabilizing its molecular structure. Such analyses contribute to a deeper understanding of the structural behavior of cyanoacrylate derivatives (Johnson et al., 2006).
Radical Addition Reactions
Cyano(ethoxycarbonothioylthio)methyl benzoate has been identified as an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins. This finding opens up new pathways for radical addition reactions, showcasing the compound's potential in synthetic organic chemistry (Bagal et al., 2006).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
properties
IUPAC Name |
methyl (Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKWEDQGUNBTEE-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CNC2=CC=CC=C21)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123770-84-3 |
Source
|
Record name | METHYL ALPHA-CYANO-3-INDOLEACRYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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